2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol
CAS No.: 1250303-86-6
Cat. No.: VC8407968
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23
* For research use only. Not for human or veterinary use.
![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol - 1250303-86-6](/images/structure/VC8407968.png)
Specification
CAS No. | 1250303-86-6 |
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Molecular Formula | C7H10N2OS |
Molecular Weight | 170.23 |
IUPAC Name | 2-(pyrimidin-2-ylmethylsulfanyl)ethanol |
Standard InChI | InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2 |
Standard InChI Key | YKVDDHMKFHZCGL-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1)CSCCO |
Canonical SMILES | C1=CN=C(N=C1)CSCCO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol. The compound features a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) connected via a methylene sulfanyl bridge (-SCH₂-) to an ethanol group (-CH₂CH₂OH). Key structural attributes include:
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Pyrimidine Core: The electron-deficient nature of the pyrimidine ring facilitates electrophilic substitution reactions, particularly at the C-4 and C-5 positions .
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Sulfide Linkage: The thioether group (-S-) enhances lipophilicity and serves as a potential site for oxidation to sulfoxide or sulfone derivatives.
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Hydroxyl Group: The terminal -OH group enables hydrogen bonding and participation in condensation or esterification reactions.
Comparative crystallographic data from related compounds, such as 5-ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4-dione, reveal that pyrimidine derivatives often exhibit planar aromatic systems with dihedral angles between substituents influencing packing interactions . For instance, the dihedral angle between the pyrimidine and tolyl rings in the analog is 88.94°, suggesting orthogonal orientation that minimizes steric hindrance .
Table 1: Structural Comparison with Related Pyrimidine Derivatives
Synthesis and Manufacturing Approaches
The synthesis of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol likely involves multi-step protocols common to pyrimidine-thioether derivatives. A plausible route, inferred from analogous syntheses , includes:
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Pyrimidine Functionalization: Introduction of a chloromethyl group at the pyrimidine’s C-2 position via Friedel-Crafts alkylation or nucleophilic substitution.
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Thioether Formation: Reaction of the chloromethyl intermediate with mercaptoethanol (HS-CH₂CH₂OH) in the presence of a base (e.g., K₂CO₃) to form the sulfide bond.
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Purification: Crystallization from ethanol/water mixtures to isolate the product.
Key reaction parameters include:
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Temperature: Reactions are typically conducted under reflux (70–80°C) to ensure completion .
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for solubility and reaction efficiency .
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate thiol-disulfide interchange reactions.
Table 2: Representative Synthetic Conditions for Pyrimidine-Thioether Derivatives
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its three functional groups:
Pyrimidine Ring
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Electrophilic Aromatic Substitution: Nitration or halogenation occurs preferentially at the C-5 position due to meta-directing effects of the ring nitrogens .
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Nucleophilic Attack: The electron-deficient C-2 and C-4 positions are susceptible to nucleophilic substitution, enabling further functionalization.
Sulfide Group
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Oxidation: Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-), altering polarity and bioactivity .
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Alkylation: The sulfur lone pairs facilitate alkylation with alkyl halides, forming sulfonium salts.
Hydroxyl Group
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Esterification: Reaction with acyl chlorides or anhydrides yields esters, enhancing membrane permeability.
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Oxidation: Catalytic oxidation converts the -OH to a ketone, though this is less common due to the compound’s stability.
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its balanced hydrophilicity (from -OH) and lipophilicity (from pyrimidine and -S-), which optimize membrane permeability and target engagement. Compared to benzyl thioethers , the ethanol chain offers greater conformational flexibility, potentially improving solubility.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve atom economy.
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Structure-Activity Relationships (SAR): Systematically modify the pyrimidine substituents and sulfide linker length to refine bioactivity.
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Target Identification: Employ computational docking studies to predict protein targets, followed by in vitro validation.
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